N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide is a dibenzo-oxazepine derivative featuring a seven-membered oxazepine ring fused to two benzene groups. The molecule is substituted with two methyl groups at positions 8 and 10 on the oxazepine core and a 3,5-dimethoxybenzamide moiety at position 2.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-5-7-22-20(9-14)26(2)24(28)19-12-16(6-8-21(19)31-22)25-23(27)15-10-17(29-3)13-18(11-15)30-4/h5-13H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQHJHQMGLUZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dibenzo-heterocyclic carboxamides. Key structural analogs and their differentiating features are outlined below:
Core Heteroatom Variations
- Thiazepine vs. Oxazepine Cores: The substitution of sulfur (thiazepine) with oxygen (oxazepine) alters electronic properties and metabolic stability. In contrast, the oxazepine core in the target compound may improve metabolic resistance due to reduced susceptibility to oxidative metabolism .
Substituent Modifications
Position 8 and 10 Substituents :
The 8,10-dimethyl groups on the oxazepine core distinguish the target compound from analogs like 11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide , which features a propyl group at position 10. Methyl substituents likely reduce steric hindrance, favoring receptor accessibility compared to bulkier alkyl chains .- 4-Methylbenzenesulfonamide (e.g., N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide): Sulfonamide groups introduce strong hydrogen-bonding capacity, which may enhance target affinity but reduce oral bioavailability .
Physicochemical and Pharmacokinetic Properties
The table below summarizes key differences:
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Research Implications and Gaps
While structural analogs demonstrate dopamine receptor antagonism (e.g., IC50 values in the nanomolar range for thiazepine derivatives ), the target compound’s biological profile remains uncharacterized. Comparative studies should prioritize:
- Receptor Binding Assays : Testing affinity for D2 vs. off-target receptors (e.g., serotonin receptors).
- ADMET Profiling : Assessing metabolic stability, CYP inhibition, and bioavailability relative to analogs.
Q & A
Q. How are toxicity and off-target effects systematically evaluated?
- Methodology :
- In Vitro Hepatocyte Assays : CYP450 inhibition (e.g., CYP3A4) and mitochondrial toxicity (Seahorse XF Analyzer) .
- hERG Patch Clamp : Assesses cardiac risk (IC₅₀ >10 μM preferred) .
- In Vivo Tox : 28-day rodent studies with histopathology (liver/kidney) and hematology .
Q. What formulation strategies improve solubility for in vivo studies?
- Methodology :
- Nanoemulsions : Use of TPGS-1000 or Labrafil® to achieve >1 mg/mL solubility .
- Solid Dispersions : Amorphous forms with HPMC-AS or PVP-VA64 (Tg >50°C) .
- Prodrug Design : Phosphate ester derivatives for enhanced aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
